N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC18885845
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3S2 |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) |
| Standard InChI Key | ADYGJAHSBSLLQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₂₁N₃O₃S₂ and a molecular weight of 439.6 g/mol . Its IUPAC name reflects the intricate fusion of thiophene and pyrimidine rings, substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain at position 1. Key structural elements include:
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Thieno[3,2-d]pyrimidine core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-rich aromaticity.
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2,5-Dimethylphenyl group: Enhances lipophilicity and influences receptor binding.
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Thiophene-ethyl side chain: Modulates electronic properties and steric interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₃S₂ |
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
| XLogP3 | 3.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Table 1: Molecular properties derived from PubChem and VulcanChem data .
Synthesis and Characterization
Conventional Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the thienopyrimidine core. Key steps include:
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Cyclocondensation: Reaction of 2-aminothiophene-3-carboxamide with formamide under acidic conditions to form the pyrimidinone ring .
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Alkylation: Introduction of the 2-(thiophen-2-yl)ethyl group via nucleophilic substitution using alkyl halides or Mitsunobu reactions.
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Acetamide Coupling: Attachment of the N-(2,5-dimethylphenyl)acetamide moiety through amide bond formation.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction times and improve yields. For example, Al-Issa (2014) demonstrated that microwave conditions (300 W, 130°C) reduced synthesis times from 12 hours to 20 minutes for analogous thienopyrimidines, achieving yields >85% .
Physicochemical Properties
The compound exhibits moderate lipophilicity (XLogP3 = 3.3) and limited aqueous solubility due to its aromatic rings and methyl groups . Stability studies indicate sensitivity to alkaline hydrolysis at the acetamide bond, necessitating storage at pH 4–6 and temperatures below 25°C. Spectroscopic characterization includes:
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IR: Peaks at 1710 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C-S vibration) .
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¹H-NMR: Distinct signals for methyl groups (δ 2.2–2.4 ppm) and thiophene protons (δ 6.8–7.2 ppm).
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The acetamide bond cleaves under alkaline conditions (t₁/₂ = 2 h at pH 9).
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Oxidation: Thiophene rings undergo epoxidation in the presence of cytochrome P450 enzymes.
| Condition | Stability Profile |
|---|---|
| pH 3–6 | Stable for >24 h |
| pH >8 | Rapid degradation |
| Temperature >40°C | Decomposition after 6 h |
Table 2: Stability data under varying conditions.
Comparative Analysis with Related Derivatives
Structural analogs with 2,4-dimethylphenyl or 4-ethoxybenzyl substituents show reduced antimicrobial potency but improved kinase selectivity. For example, replacing the 2,5-dimethylphenyl group with a 4-ethoxybenzyl moiety increased PDE4 inhibition by 3-fold but lowered aqueous solubility by 40%.
Future Directions in Research
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Structure-Activity Optimization: Modifying the thiophene-ethyl side chain to enhance bioavailability.
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Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve stability.
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Clinical Translation: Preclinical toxicity studies and Phase I trials to evaluate safety profiles .
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